molecular formula C18H17ClF2N4OS B12384018 Sdh-IN-6

Sdh-IN-6

Cat. No.: B12384018
M. Wt: 410.9 g/mol
InChI Key: OFAIEXWHMDLUCD-UHFFFAOYSA-N
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Description

Sdh-IN-6 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has shown significant antifungal activity against Valsa mali, a pathogenic fungus, with an effective concentration (EC50) of 1.77 milligrams per liter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sdh-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Sdh-IN-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

Sdh-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.

    Biology: Employed in research on fungal pathogens, particularly Valsa mali, to understand the mechanisms of antifungal activity.

    Medicine: Investigated for its potential therapeutic applications in diseases where succinate dehydrogenase plays a role, such as certain cancers and metabolic disorders.

    Industry: Utilized in the development of antifungal agents for agricultural use, helping to protect crops from fungal infections.

Mechanism of Action

Sdh-IN-6 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain. By binding to the enzyme, this compound prevents the oxidation of succinate to fumarate, disrupting the production of energy in cells. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately affecting the growth and survival of the target organism .

Comparison with Similar Compounds

Similar Compounds

    Sdh-IN-1: Another inhibitor of succinate dehydrogenase with similar antifungal properties.

    Sdh-IN-2: Known for its inhibitory effects on succinate dehydrogenase and potential therapeutic applications.

    Sdh-IN-3: Exhibits strong inhibition of succinate dehydrogenase and is used in various research studies.

Uniqueness of Sdh-IN-6

This compound stands out due to its high potency and specific antifungal activity against Valsa mali. Its effective concentration (EC50) of 1.77 milligrams per liter makes it a highly efficient inhibitor compared to other similar compounds .

Properties

Molecular Formula

C18H17ClF2N4OS

Molecular Weight

410.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26)

InChI Key

OFAIEXWHMDLUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C

Origin of Product

United States

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